Home > Products > Building Blocks P1151 > Afatinib Impurity C
Afatinib Impurity C - 439081-17-1

Afatinib Impurity C

Catalog Number: EVT-1623414
CAS Number: 439081-17-1
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afatinib Impurity C, chemically known as [2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-2-yl)-N,N-dimethylethanamine] [], is a recognized impurity generated during the commercial manufacturing of the anti-migraine drug Rizatriptan benzoate [] and the anti-cancer drug Afatinib []. Its presence in these pharmaceuticals necessitates careful monitoring and control to ensure drug safety and efficacy. The synthesis and characterization of Afatinib Impurity C are crucial for developing robust analytical methods for its detection and quantification in pharmaceutical formulations.

Synthesis Analysis

A convergent and short synthesis of Afatinib Impurity C has been reported, demonstrating an efficient method for its production []. This approach holds promise for obtaining sufficient quantities of the impurity for analytical method development and validation. Specific details regarding the synthesis route and parameters are not provided in the reviewed literature.

Molecular Structure Analysis

The molecular structure of Afatinib Impurity C has been elucidated, providing essential information for understanding its chemical behavior and potential interactions []. Detailed structural data, including bond lengths, bond angles, and spatial arrangements of atoms, are not elaborated upon in the reviewed literature.

Applications
  • Analytical Method Development and Validation: The synthesis of Afatinib Impurity C enables the development and validation of accurate and sensitive analytical methods for its detection and quantification in Rizatriptan benzoate [] and Afatinib [] formulations. This is crucial for ensuring drug quality and regulatory compliance.
Future Directions
  • Investigation of Formation Mechanisms: Studying the mechanisms by which Afatinib Impurity C forms during Rizatriptan benzoate [] and Afatinib [] manufacturing is crucial for developing strategies to minimize its presence.

Afatinib

  • Compound Description: Afatinib is an orally administered, irreversible ErbB family blocker used to treat non-small cell lung cancer (NSCLC), particularly those with EGFR mutations. [, , , , , , , , , , , ]

Gefitinib

  • Compound Description: Gefitinib is another tyrosine kinase inhibitor (TKI) used in the treatment of EGFR mutation-positive NSCLC. [, , , ]

Erlotinib

  • Compound Description: Similar to Afatinib and Gefitinib, Erlotinib is an EGFR TKI used for treating NSCLC. [, ]

BIBX 1382

  • Compound Description: BIBX 1382 is an EGFR inhibitor that demonstrated anti-tumor efficacy against chordoma in preclinical studies. []

Crizotinib

  • Compound Description: Crizotinib is a c-MET inhibitor investigated for its anti-tumor activity against chordoma. []

AZD8055

  • Compound Description: AZD8055 is an mTOR inhibitor that showed enhanced efficacy against chordoma when combined with Afatinib. []

Sirolimus

  • Compound Description: Sirolimus, an mTOR inhibitor, was investigated in combination with Afatinib for treating EGFR mutation-positive NSCLC. []
Introduction to Afatinib Impurity C in Pharmaceutical Research

Role of Process-Related Impurities in Tyrosine Kinase Inhibitor Development

Process-related impurities in tyrosine kinase inhibitors (TKIs) like afatinib originate from diverse sources, including starting materials, intermediates, stereochemical byproducts, and degradation products. Their control is pharmacologically imperative since impurities may alter therapeutic efficacy, introduce unintended biological activity, or compromise patient safety. Regulatory frameworks like ICH Q3A/B mandate strict identification, quantification, and reporting thresholds for impurities exceeding 0.10–0.15% in APIs [3] [7]. For afatinib, a molecule with multiple chiral centers and functional groups, synthesis involves nucleophilic substitutions, amide couplings, and oxidation steps—each presenting risks for impurity generation [9].

Afatinib Impurity C specifically underscores the stereochemical vulnerabilities in TKI manufacturing. Unlike classical small-molecule drugs, TKIs often contain chiral amino linkages, heterocyclic systems, and olefinic bonds sensitive to isomerization. During afatinib synthesis, the stereointegrity at the tetrahydrofuran-3-yloxy moiety is particularly susceptible to racemization, leading to Impurity C’s formation. This compound is chemically characterized as the (R)-enantiomer of afatinib’s core structure, differing only in the configuration at the tetrahydrofuran oxygen attachment point [3] [4] [9]. Its persistence above threshold levels could indicate suboptimal reaction control, such as inadequate temperature management or catalyst selection during the coupling phase [7].

The following table summarizes key afatinib-related impurities and their chemical properties:

Table 1: Comparative Analysis of Major Afatinib Impurities

Impurity NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Afatinib (API)850140-72-6C₂₄H₂₅ClFN₅O₃485.9
Afatinib Impurity A402855-07-6C₁₈H₁₄ClFN₄O₄404.8
Afatinib Impurity B314771-76-1C₁₈H₁₆ClFN₄O₂374.8
Afatinib Impurity C945553-91-3C₂₄H₂₅ClFN₅O₃485.9
Afatinib Impurity D1680184-59-1C₂₄H₂₅ClFN₅O₃485.9

Data compiled from [1] [9]

Structural and Functional Significance of Afatinib Impurity C in API Synthesis

Chemical Identity and Stereochemical Properties

Afatinib Impurity C is defined as (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. Its structure mirrors the API except for the R-configuration at the tetrahydrofuran-3-yloxy chiral center, contrasting with the S-configured pharmacologically active afatinib [3] [4]. This stereochemical divergence arises during the nucleophilic displacement reaction between quinazoline intermediates and tetrahydrofuran derivatives. The reaction’s stereoselectivity hinges on precise catalytic control; when suboptimal conditions prevail (e.g., excess base, prolonged heating), racemization yields the R-isomer as Impurity C [9]. The molecule retains the planar quinazoline core, chloro-fluoroaniline moiety, and dimethylaminocrotonamide side chain—functional groups critical for EGFR binding. However, the inverted stereochemistry at the tetrahydrofuran linkage likely disrupts the optimal spatial orientation required for covalent bond formation with Cys797 of EGFR, potentially rendering it therapeutically inert [5] [6].

Formation Pathways and Synthesis Challenges

Impurity C primarily forms via three routes:

  • Racemization During Coupling: The S-configured tetrahydrofuran intermediate may epimerize under basic conditions before attaching to the quinazoline scaffold [9].
  • Incomplete Stereopurification: Insufficient chiral separation during intermediate stages allows the R-enantiomer to persist into final steps [7].
  • API Degradation: Though less common, afatinib may undergo stereochemical inversion under thermal stress during storage or formulation [5].

The impurity’s synthesis—often required for reference standards—involves stereoselective routes using (R)-tetrahydrofuran-3-ol precursors. Suppliers like SynZeal and Simson Pharma offer custom synthesis with ≥95% purity, accompanied by comprehensive characterization data (HPLC, NMR, MS) compliant with regulatory standards [3] [4] [7].

Analytical Control Strategies

Robust detection of Impurity C demands chiral separation techniques due to its near-identical physicochemical properties to afatinib. High-performance liquid chromatography (HPLC) with chiral stationary phases or ion-pairing reagents remains the gold standard. For example, the patent CN113917043A details a method using:

  • Mobile Phase: Monopotassium phosphate buffer (pH 3.0) and acetonitrile (gradient elution)
  • Column: C18 stationary phase
  • Detection: UV at 254 nmThis system achieves baseline separation of Impurity C from afatinib and other genotoxic impurities, with a detection limit of <0.05% [8].

Table 2: Analytical Methods for Afatinib Impurity C Detection

MethodConditionsPurposeDetection Limit
HPLC-UV (Chiral)Column: C18; Mobile phase: KH₂PO₄ (pH 3.0)/ACN; Gradient elutionQuantification in API batches0.05%
LC-MS/MSESI+ mode; m/z 486→396 transition; C18 columnStructural characterization and trace analysis10 ng/mL
NMR Spectroscopy¹H (500 MHz), ¹³C (125 MHz) in DMSO-d₆Stereochemical confirmationN/A

Data derived from [3] [5] [8]

In quality control workflows, Impurity C reference standards support method validation, stability studies, and specification setting. Pharmacopeial alignment (USP/EP) is feasible through collaborative studies, ensuring global regulatory compliance [3] [7]. Its levels are typically controlled to <0.15% in final APIs through optimized crystallization and stringent chiral purification [9].

Properties

CAS Number

439081-17-1

Product Name

Afatinib Impurity C

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.